molecular formula C10H9FN2O2 B12978466 6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid

6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid

Cat. No.: B12978466
M. Wt: 208.19 g/mol
InChI Key: WYEUQROOCRSYLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of a fluorine atom and carboxylic acid group in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-3,4-dimethylbenzoic acid with hydrazine hydrate can lead to the formation of the indazole ring. The reaction is typically carried out in the presence of a catalyst such as copper acetate and under an oxygen atmosphere to facilitate the formation of the N-N bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2H-Indazole: Lacks the fluorine and carboxylic acid groups, resulting in different reactivity and biological activity.

    5-Fluoro-2-methylindazole: Similar structure but lacks the carboxylic acid group.

    2,3-Dimethylindazole: Similar structure but lacks the fluorine atom

Uniqueness

6-Fluoro-2,3-dimethyl-2H-indazole-5-carboxylic acid is unique due to the presence of both the fluorine atom and carboxylic acid group. These functional groups enhance its chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

6-fluoro-2,3-dimethylindazole-5-carboxylic acid

InChI

InChI=1S/C10H9FN2O2/c1-5-6-3-7(10(14)15)8(11)4-9(6)12-13(5)2/h3-4H,1-2H3,(H,14,15)

InChI Key

WYEUQROOCRSYLI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=CC2=NN1C)F)C(=O)O

Origin of Product

United States

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